molecular formula C19H15NO4S2 B2655180 (Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 941897-96-7

(Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2655180
CAS No.: 941897-96-7
M. Wt: 385.45
InChI Key: VHQZONMLPQJVCD-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a complex organic compound that features a thioxothiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 3-hydroxybenzaldehyde with 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the Knoevenagel condensation reaction is scalable and can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl groups to alcohols or other functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound has been studied for its potential as a fluorescent probe for bioimaging. Its ability to fluoresce under certain conditions makes it useful for visualizing biological processes .

Medicine

In medicine, derivatives of this compound have shown promise as aldose reductase inhibitors, which are important in the treatment of diabetic complications. Additionally, it has been investigated for its antibacterial, antifungal, and anticancer activities .

Industry

In the industrial sector, this compound’s unique properties make it suitable for use in the development of new materials with specific functionalities, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of (Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol, which is a key step in the development of diabetic complications . The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate apart is its combination of a hydroxyphenyl group and a thioxothiazolidinone core. This unique structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

(3-hydroxyphenyl) 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c21-14-7-4-8-15(12-14)24-17(22)9-10-20-18(23)16(26-19(20)25)11-13-5-2-1-3-6-13/h1-8,11-12,21H,9-10H2/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQZONMLPQJVCD-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC3=CC=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC3=CC=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.